2-Tert-butyl-4,6-dihydroxypyrimidine
Overview
Description
The compound 2-Tert-butyl-4,6-dihydroxypyrimidine is a pyrimidine derivative that is substituted with tert-butyl groups and hydroxyl groups. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-Di-tert-butyl-5,6-dialkylpyrimidines can be obtained from dialkyl ketones and pivalonitrile in the presence of triflic anhydride, as described in one of the studies . This method showcases the potential for synthesizing substituted pyrimidines, which could be adapted for the synthesis of 2-Tert-butyl-4,6-dihydroxypyrimidine. Additionally, the synthesis of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, involves starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods provide insights into the synthetic routes that could be employed for the target compound.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring with nitrogen atoms. The substitution of tert-butyl groups can lead to steric hindrance, affecting the molecule's conformation and packing in the solid state. For example, in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, the bulky tert-butyl substituents prevent typical face-to-face π-interactions and instead promote CH···N hydrogen bonds and weak CH···π contacts . Similarly, the molecular structure of 2-Tert-butyl-4,6-dihydroxypyrimidine would be influenced by the tert-butyl groups, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can vary depending on the substituents. The presence of tert-butyl groups can make the molecule less nucleophilic due to steric hindrance. For example, 2,4-Di-tert-butyl-5,6-dialkylpyrimidines have been shown to act as non-nucleophilic bases . The electrochemical oxidation of related compounds, such as 2,4,6-tri-tert-butylphenol, leads to various products depending on the solvent and conditions, indicating that the oxidation behavior of 2-Tert-butyl-4,6-dihydroxypyrimidine could also be complex and solvent-dependent .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of tert-butyl groups can increase the molecule's solubility in organic solvents due to increased steric bulk, which can also affect the boiling and melting points. The presence of hydroxyl groups can lead to the formation of hydrogen bonds, impacting the compound's solubility in water and its boiling point. The electronic properties, such as the ease of oxidation, are also affected by the substituents, as seen in the electrochemical studies of related compounds .
Scientific Research Applications
Ligand Development for Histamine H4 Receptor
A series of 2-aminopyrimidines, including compounds related to 2-tert-butyl-4,6-dihydroxypyrimidine, were synthesized as ligands for the histamine H4 receptor. These compounds were optimized for potency, leading to the development of potent H4 receptor antagonists with potential applications in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).
Synthesis of Ruthenium Complexes
2-Tert-butyl-4,6-dihydroxypyrimidine derivatives have been utilized in the efficient synthesis of ruthenium complexes. These complexes were characterized by their spectral, photochemical, and electrochemical properties, demonstrating their potential in various chemical applications (Rau et al., 2004).
Application in Glycosylation Reactions
2,4,6-Tri-tert-butylpyrimidine (TTBP), a compound closely related to 2-tert-butyl-4,6-dihydroxypyrimidine, has been identified as an efficient and cost-effective alternative for use in glycosylation reactions. Its steric hindrance properties make it a suitable replacement for 2,6-di-tert-butylpyridine in these chemical processes (Crich et al., 2001).
Synthesis of Enantiopure Derivatives
Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, related to 2-tert-butyl-4,6-dihydroxypyrimidine, have been synthesized and used to create enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These compounds are valuable in the synthesis of various biologically active molecules (Marin et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)7-9-5(11)4-6(12)10-7/h4H,1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWBFSYFICPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355788 | |
Record name | 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4,6-dihydroxypyrimidine | |
CAS RN |
18378-79-5 | |
Record name | 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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